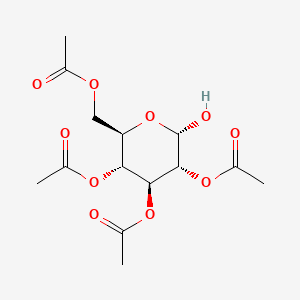

2,3,4,6-Tetra-O-acetyl-a-D-glucopyranose

Übersicht

Beschreibung

2,3,4,6-Tetra-O-acetyl-α-D-glucopyranose is an organic compound derived from glucose. It is a tetraacetate ester of α-D-glucopyranose, meaning that four hydroxyl groups on the glucose molecule are replaced by acetyl groups. This compound is often used in organic synthesis and carbohydrate chemistry due to its reactivity and ability to form glycosidic bonds .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2,3,4,6-Tetra-O-acetyl-α-D-glucopyranose can be synthesized through the acetylation of α-D-glucopyranose. The process typically involves the reaction of α-D-glucopyranose with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In an industrial setting, the production of 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranose follows similar principles but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. The reaction conditions are optimized to ensure complete acetylation and high purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2,3,4,6-Tetra-O-acetyl-α-D-glucopyranose undergoes various chemical reactions, including:

Hydrolysis: The acetyl groups can be hydrolyzed to regenerate the hydroxyl groups, yielding α-D-glucopyranose.

Glycosylation: It can participate in glycosylation reactions to form glycosidic bonds with other molecules.

Oxidation and Reduction: The compound can undergo oxidation to form glucuronic acid derivatives or reduction to form deoxy sugars.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions are used to hydrolyze the acetyl groups.

Glycosylation: Catalysts such as Lewis acids (e.g., boron trifluoride) are used to facilitate glycosylation reactions.

Oxidation: Oxidizing agents like periodic acid can be used to oxidize the compound.

Major Products Formed

Hydrolysis: α-D-glucopyranose

Glycosylation: Various glycosides

Oxidation: Glucuronic acid derivatives

Wissenschaftliche Forschungsanwendungen

2,3,4,6-Tetra-O-acetyl-α-D-glucopyranose has numerous applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex carbohydrates and glycosides.

Biology: The compound is used in the study of carbohydrate metabolism and enzyme activity.

Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including antiviral and anticancer agents.

Industry: It is used in the production of biodegradable polymers and as a precursor for various chemical products

Wirkmechanismus

The mechanism of action of 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranose involves its ability to form glycosidic bonds. The acetyl groups protect the hydroxyl groups, allowing selective reactions at specific sites. This selectivity is crucial in the synthesis of complex carbohydrates and glycosides. The compound can also interact with enzymes involved in carbohydrate metabolism, influencing their activity and function .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,3,4,6-Tetra-O-acetyl-β-D-glucopyranose: Similar structure but different anomeric configuration.

1,2,3,4,6-Penta-O-acetyl-α-D-glucopyranose: Contains an additional acetyl group.

2,3,4,6-Tetra-O-acetyl-α-D-galactopyranose: Similar structure but derived from galactose

Uniqueness

2,3,4,6-Tetra-O-acetyl-α-D-glucopyranose is unique due to its specific anomeric configuration and the presence of four acetyl groups. This configuration allows for selective reactions and makes it a valuable intermediate in the synthesis of various glycosides and complex carbohydrates .

Eigenschaften

IUPAC Name |

[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-hydroxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O10/c1-6(15)20-5-10-11(21-7(2)16)12(22-8(3)17)13(14(19)24-10)23-9(4)18/h10-14,19H,5H2,1-4H3/t10-,11-,12+,13-,14+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEOLRPPTIGNUNP-RGDJUOJXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)O)OC(=O)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O)OC(=O)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranose?

A1: 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranose has the molecular formula C14H20O10 and a molecular weight of 348.3 g/mol.

Q2: What spectroscopic data can be used to confirm the structure of 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranose?

A2: 1H NMR spectroscopy is commonly used to characterize 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranose. The chemical shift and coupling constants of the anomeric proton (H-1) are particularly informative for determining the anomeric configuration (α or β). Additionally, IR spectroscopy can confirm the presence of characteristic functional groups like ester and ether linkages.

Q3: Can you describe a method for synthesizing 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranose?

A3: A common approach involves the acetylation of D-glucose with acetic anhydride, followed by bromination and subsequent hydrolysis. This method offers a relatively straightforward route with potential for optimization to enhance yield.

Q4: Why is 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranose often used in glycosidation reactions?

A4: The acetyl protecting groups in 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranose serve to prevent unwanted side reactions involving the hydroxyl groups of glucose during glycosidic bond formation. These protecting groups can be easily removed after the desired reaction is complete.

Q5: What is the role of Lewis acids, like boron trifluoride etherate, in glycosidation reactions involving 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranose?

A5: Lewis acids activate the anomeric carbon of the protected sugar, making it more susceptible to nucleophilic attack by a hydroxyl group on the acceptor molecule, ultimately leading to glycosidic bond formation. This activation is key to achieving efficient glycosylation reactions.

Q6: What are some examples of biologically relevant molecules that have been synthesized using 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranose as a starting material?

A7: Researchers have utilized 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranose to synthesize a diverse range of molecules including disaccharides like trehalose, nucleosides, and even glycoconjugates incorporating pharmacologically active compounds. This highlights the versatility of this compound in synthesizing complex molecules with potential biological activities.

Q7: What are some challenges associated with traditional glycosylation reactions, and how do alternative approaches like phase-transfer catalysis address these?

A8: Traditional glycosylation reactions can sometimes suffer from low yields, long reaction times, and require harsh conditions. Phase-transfer catalysis (PTC) offers a milder approach. In PTC, a phase-transfer catalyst facilitates the reaction between reactants present in different phases, enhancing reaction rates and improving yields under milder conditions. This method holds promise for the efficient synthesis of complex glycoconjugates.

Q8: Besides its use in glycosylation reactions, are there other applications of 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranose in chemical synthesis?

A9: Indeed, 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranose has been explored in various other reactions. One example is its use as a starting material for the synthesis of thiosugars, compounds where oxygen is replaced by sulfur. These thiosugars are of significant interest due to their potential biological activities and applications in materials science.

Q9: What are some examples of chiral auxiliaries derived from 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranose, and what role do they play in asymmetric synthesis?

A10: Chiral auxiliaries are temporarily attached to a molecule to control the stereochemical outcome of a reaction. Researchers have developed chiral N,S-ligands incorporating a 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranose moiety. These ligands, when complexed with palladium, facilitate enantioselective allylic alkylation reactions, highlighting the potential of carbohydrate derivatives in asymmetric catalysis.

Q10: What are the recommended storage conditions for 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranose?

A10: 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranose should be stored in a cool, dry place, away from moisture and light, to prevent hydrolysis of the acetyl protecting groups.

Q11: How has computational chemistry contributed to understanding the reactivity and applications of 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranose?

A12: Computational studies have provided valuable insights into the mechanisms of glycosylation reactions involving 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranose. By modeling transition states and intermediates, researchers can better understand the factors influencing regioselectivity and stereoselectivity in these reactions. This information can guide the design of new glycosylation strategies and the development of novel carbohydrate-based molecules.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-[(cyclopropylmethyl)amino]acetate](/img/structure/B3275075.png)

![methyl (2E)-2-cyano-3-[2-(4-methoxyphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enoate](/img/structure/B3275079.png)

![N-[(2E,5Z)-5-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-3-(3-METHOXYPROPYL)-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE]BENZENESULFONAMIDE](/img/structure/B3275084.png)

![Methyl 2-[(5-bromopyridin-2-yl)amino]acetate](/img/structure/B3275094.png)

![2-(3-methylphenyl)-5-(naphthalen-1-yl)-5H,6H,7H-[1,2,4]triazolo[3,2-b][1,3]thiazin-7-one](/img/structure/B3275121.png)